molecular formula C11H14F2O2 B7996380 1-(3,5-Difluoro-2-propoxyphenyl)ethanol CAS No. 1443345-73-0

1-(3,5-Difluoro-2-propoxyphenyl)ethanol

Cat. No.: B7996380
CAS No.: 1443345-73-0
M. Wt: 216.22 g/mol
InChI Key: RWNDDKZTKTVIDJ-UHFFFAOYSA-N
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Description

1-(3,5-Difluoro-2-propoxyphenyl)ethanol is an organic compound with the molecular formula C11H14F2O2 It is characterized by the presence of two fluorine atoms and a propoxy group attached to a phenyl ring, along with an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluoro-2-propoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 3,5-difluoro-2-propoxybenzaldehyde with a suitable reducing agent, such as sodium borohydride, to yield the desired ethanol derivative. The reaction is typically carried out in an organic solvent like ethanol or methanol under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as catalytic hydrogenation or enzymatic reduction. These methods offer higher yields and better control over the reaction parameters, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluoro-2-propoxyphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, ketones, and alkanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3,5-Difluoro-2-propoxyphenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoro-2-propoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable compound for studying biochemical pathways and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the propoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

IUPAC Name

1-(3,5-difluoro-2-propoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O2/c1-3-4-15-11-9(7(2)14)5-8(12)6-10(11)13/h5-7,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNDDKZTKTVIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1F)F)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401234545
Record name Benzenemethanol, 3,5-difluoro-α-methyl-2-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401234545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443345-73-0
Record name Benzenemethanol, 3,5-difluoro-α-methyl-2-propoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443345-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 3,5-difluoro-α-methyl-2-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401234545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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